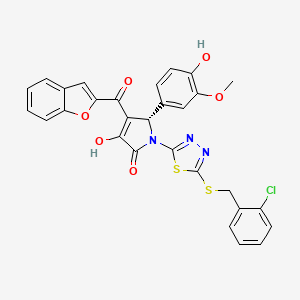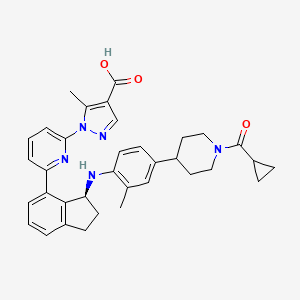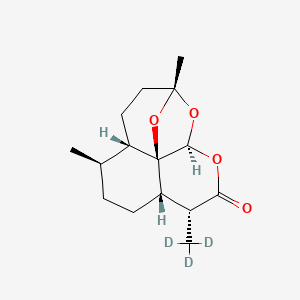
Deoxy Artemisinin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy Artemisinin-d3 is a derivative of artemisinin, a compound originally isolated from the plant Artemisia annua. Artemisinin and its derivatives are well-known for their potent antimalarial properties. This compound is a deuterated form of deoxyartemisinin, where three hydrogen atoms are replaced by deuterium. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Artemisinin-d3 typically involves the reduction of artemisinin. One common method includes the use of boron trifluoride/diethyl ether and sodium borohydride to achieve the reduction . The process can be summarized as follows:
Reduction of Artemisinin: Artemisinin is treated with boron trifluoride/diethyl ether and sodium borohydride to produce 10-deoxyartemisinin.
Deuteration: The hydrogen atoms in 10-deoxyartemisinin are replaced with deuterium to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Deoxy Artemisinin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis and can also modify its structure further.
Substitution: Deuterium atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, such as halogens and organometallic compounds, are employed.
Major Products Formed: The major products formed from these reactions include various deuterated derivatives of artemisinin, each with unique pharmacological properties .
Scientific Research Applications
Deoxy Artemisinin-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Investigated for its potential to modulate biological pathways differently from non-deuterated analogs.
Medicine: Explored for its enhanced pharmacokinetic properties, making it a candidate for improved antimalarial therapies and other medicinal applications.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Deoxy Artemisinin-d3 is similar to that of artemisinin. It involves the cleavage of the endoperoxide bridge by iron, leading to the generation of reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to the death of the target organism, such as the malaria parasite . The deuteration may enhance the stability of the compound, potentially leading to prolonged activity and reduced resistance development .
Comparison with Similar Compounds
Artemisinin: The parent compound with potent antimalarial activity.
Dihydroartemisinin: A reduced form of artemisinin with improved solubility and bioavailability.
Artemether and Artesunate: Semisynthetic derivatives used in combination therapies for malaria.
Deoxydihydro-artemisinin: Another deuterated derivative with similar properties
Uniqueness: Deoxy Artemisinin-d3 stands out due to its deuterium substitution, which can enhance metabolic stability and alter pharmacokinetics. This makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and safety profiles .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
269.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 |
InChI Key |
ZQGMLVQZBIKKMP-OGUHANSASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@](O4)(CC3)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
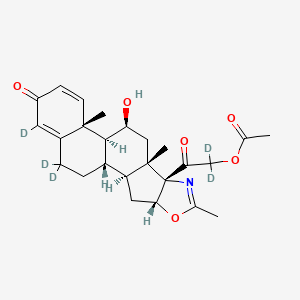
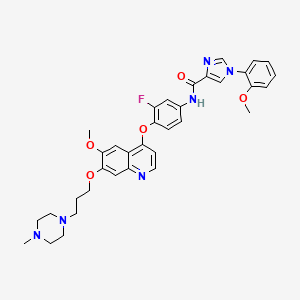
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
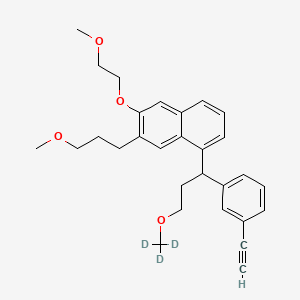

![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
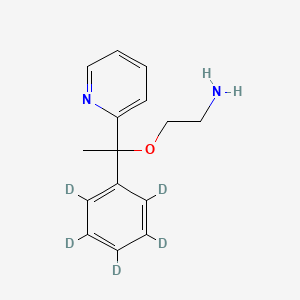


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
